molecular formula C9H8F2N2 B13048486 (3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile

Cat. No.: B13048486
M. Wt: 182.17 g/mol
InChI Key: XFSPNMIPXSSKHI-SECBINFHSA-N
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Description

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1

InChI Key

XFSPNMIPXSSKHI-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC#N)N)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde group of 3,4-difluorobenzaldehyde is reacted with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Formation of (3R)-3-nitro-3-(3,4-difluorophenyl)propanenitrile.

    Reduction: Formation of (3R)-3-amino-3-(3,4-difluorophenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical probe.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-(3,4-dichlorophenyl)propanenitrile
  • (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile
  • (3R)-3-amino-3-(3,4-dimethoxyphenyl)propanenitrile

Uniqueness

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(3R)-3-amino-3-(3,4-difluorophenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry. Characterized by its molecular formula C9H10F2N2C_9H_{10}F_2N_2 and a molecular weight of approximately 182.17 g/mol, this compound features an amino group, a nitrile functional group, and a difluorophenyl moiety. The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structural configuration of this compound is crucial for its biological interactions. The difluorophenyl group contributes to its electronic properties, influencing binding affinity to biological targets.

Property Value
Molecular FormulaC9H10F2N2C_9H_{10}F_2N_2
Molecular Weight182.17 g/mol
Functional GroupsAmino, Nitrile, Difluorophenyl
ChiralityChiral (R configuration)

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily as a pharmaceutical intermediate. Its interactions with specific enzymes and receptors suggest potential roles as an enzyme inhibitor or modulator in various biological pathways.

The compound's mechanism of action is linked to its ability to bind to specific biological macromolecules. The amino and nitrile groups allow for significant interactions with enzymes, which could lead to modulation of metabolic pathways. This makes it a promising candidate for further pharmacological studies aimed at treating diseases where these pathways are dysregulated.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, at concentrations around 50 μM, it demonstrated approximately 50% inhibition of enzyme activity in preliminary assays .
  • Pharmacological Applications :
    • The compound has been explored as a lead for developing therapeutic agents targeting cancer and other diseases. Its ability to modulate biological pathways suggests potential use in drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons with structurally similar compounds are essential.

Compound Name Structural Features Unique Aspects
(3R)-3-amino-3-phenylpropanenitrileLacks fluorine substitutionsDifferent electronic properties affecting reactivity
(2S)-2-amino-2-(4-fluorophenyl)propanenitrileContains a single fluorine substitutionPotentially different biological activity
(3R)-3-amino-3-(2,4-difluorophenyl)propanenitrileDifferent fluorine patternVarying reactivity and applications

Synthesis and Production

The synthesis of this compound can be achieved through several methods including:

  • Multi-step synthesis : Utilizing various organic reactions to introduce the amino and difluorophenyl groups.
  • Optimized industrial production : Methods such as continuous flow reactors are being explored to enhance yield and purity for pharmaceutical applications .

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